![molecular formula C24H18N2O6S B2658929 2-(8-氧代-7-(苯磺酰基)-[1,3]二氧杂[4,5-g]喹啉-5(8H)-基)-N-苯乙酰胺 CAS No. 902520-96-1](/img/structure/B2658929.png)

2-(8-氧代-7-(苯磺酰基)-[1,3]二氧杂[4,5-g]喹啉-5(8H)-基)-N-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

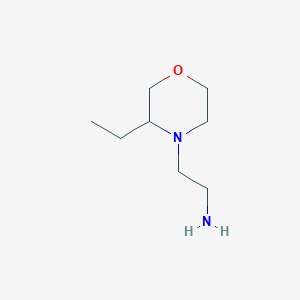

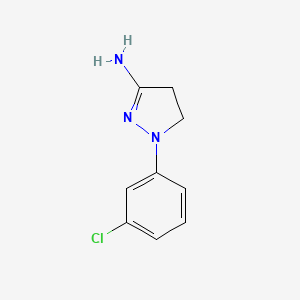

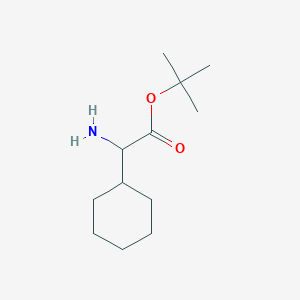

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a phenylsulfonyl group attached at the 7th position and an acetamide group at the 2nd position of the quinoline ring. The presence of these functional groups could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a complex fused ring system characteristic of quinolines, with additional functional groups attached. These groups could potentially influence the compound’s overall shape, polarity, and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The phenylsulfonyl and acetamide groups could potentially undergo various substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and overall polarity would determine properties like solubility, melting point, boiling point, and reactivity .科学研究应用

Antitumor Activity

The synthesized compound (VII) demonstrated remarkable antitumor activity, even surpassing that of the positive control group (berberine). It was tested against three human cancer cell lines: HCT-116, Hela, and A549. The cytotoxicity evaluation revealed that compound (VII) outperformed the positive control, highlighting its potential as an antitumor agent .

Antibacterial Properties

Compound (V-X) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it had an inhibitory effect on Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 8739). Its antibacterial potency was approximately 1–4 times that of amoxicillin and 1–2 times that of ciprofloxacin. The most effective compounds were (VII) and (X), which displayed 4-fold and 2-fold higher antibacterial activity, respectively, compared to amoxicillin and ciprofloxacin .

Potential as an Anti-Malarial Agent

Quinoline derivatives have been explored for their anti-malarial properties. While further studies are needed, this compound’s structural similarity to quinoline derivatives suggests potential in combating malaria parasites .

Anti-Inflammatory Effects

Quinoline derivatives, including this compound, have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them interesting candidates for therapeutic development .

Antioxidant Properties

Although specific data on this compound’s antioxidant effects are not available in the provided literature, quinoline derivatives in general have demonstrated antioxidant activity. Further investigations could reveal its potential in this area .

Chemical Synthesis Intermediates

Beyond its pharmacological applications, this compound serves as an important intermediate in chemical synthesis. Researchers can leverage its unique structure for designing novel derivatives with enhanced properties .

作用机制

未来方向

The potential applications and future directions for this compound would depend on its properties and activities. If it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has unique chemical reactivity, it could be used in synthetic chemistry .

属性

IUPAC Name |

2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O6S/c27-23(25-16-7-3-1-4-8-16)14-26-13-22(33(29,30)17-9-5-2-6-10-17)24(28)18-11-20-21(12-19(18)26)32-15-31-20/h1-13H,14-15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIKUZLNLATUJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2658846.png)

![3-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658850.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2658853.png)

![1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2658855.png)

![N-[6,6-Dimethyl-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-1-benzothiophen-2-yl]prop-2-enamide](/img/structure/B2658867.png)